Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate
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Overview
Description
Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate is an organic compound that features a prop-2-ynyl group, a 4-fluoroanilino moiety, and a 5-oxopentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate typically involves the following steps:
Formation of 4-fluoroaniline: This can be achieved by the nitration of fluorobenzene followed by reduction.
Acylation: The 4-fluoroaniline is then acylated with a suitable acyl chloride to form the corresponding amide.
Esterification: The amide is then esterified with prop-2-ynyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The fluorine atom in the 4-fluoroanilino moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate involves its interaction with specific molecular targets. The prop-2-ynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 4-fluoroanilino moiety can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-ynyl 5-(4-chloroanilino)-5-oxopentanoate
- Prop-2-ynyl 5-(4-bromoanilino)-5-oxopentanoate
- Prop-2-ynyl 5-(4-methoxyanilino)-5-oxopentanoate
Uniqueness
Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-2-10-19-14(18)5-3-4-13(17)16-12-8-6-11(15)7-9-12/h1,6-9H,3-5,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGYKHCUBQMBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCC(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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